1-(3a,5a,5b,8,8,11a-Hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl)ethanone
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Overview
Description
1-(3a,5a,5b,8,8,11a-Hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl)ethanone is a complex organic compound belonging to the class of triterpenoids. It is structurally characterized by a cyclopenta[a]chrysen framework with multiple methyl groups and an ethanone functional group. This compound is known for its potential pharmacological properties and is found in various natural sources.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3a,5a,5b,8,8,11a-Hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl)ethanone involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of squalene or its derivatives, followed by a series of oxidation and reduction reactions to introduce the ethanone group and achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to maximize yield and purity. The process may include the use of high-pressure reactors and advanced purification methods such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3a,5a,5b,8,8,11a-Hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the cyclopenta[a]chrysen framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3a,5a,5b,8,8,11a-Hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of triterpenoid synthesis and reactivity.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.
Industry: It is used in the development of pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(3a,5a,5b,8,8,11a-Hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, binding to receptors, or altering gene expression. The exact pathways and targets can vary depending on the biological context and the specific activity being studied .
Comparison with Similar Compounds
Similar Compounds
Lupeol: A triterpenoid with similar structural features but different functional groups.
Betulin: Another triterpenoid with a different cyclopenta[a]chrysen framework.
Friedelin: A triterpenoid with a similar cyclopenta[a]chrysen structure but different substituents.
Uniqueness
1-(3a,5a,5b,8,8,11a-Hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl)ethanone is unique due to its specific stereochemistry and the presence of the ethanone functional group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-19(30)20-11-15-26(4)17-18-28(6)21(24(20)26)9-10-23-27(5)14-8-13-25(2,3)22(27)12-16-29(23,28)7/h20-24H,8-18H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITVYVWRRGIEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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